2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Overview
Description
“2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride” is a chemical compound with the CAS Number: 1607249-39-7 . It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid hydrochloride . The InChI code for this compound is 1S/C10H17NO3.ClH/c11-8(9(12)13)7-2-5-14-10(6-7)3-1-4-10;/h7-8H,1-6,11H2,(H,12,13);1H .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Hydrolysis and Acylation Reactions
Research on compounds structurally related to 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride shows their potential in synthetic organic chemistry, particularly in hydrolysis and acylation reactions. For instance, acid-catalyzed hydrolysis of certain dialkyl-substituted compounds leads to the formation of aminoacylated products, highlighting the chemical reactivity of such spiro compounds under mild conditions (Belikov et al., 2013).
Synthesis of Pyrrole Derivatives
The synthesis of new 3H-pyrrole derivatives from related spiro compounds has been explored, demonstrating the versatility of these compounds in generating diverse heterocyclic structures. This synthetic pathway involves reactions with acetic anhydride, leading to N-acyl derivatives or the opening of the furan ring depending on the solvent, showcasing the compound's role in the synthesis of complex molecules (Belikov et al., 2016).
Crystal Structure Analysis
Investigations into the crystal structures of related compounds provide insights into their molecular conformations and potential applications in material science. For example, the crystal structure of mesityl acetic acid derivatives reveals specific geometric configurations that could influence their physical properties and reactivity (Zhou et al., 2010).
Cytotoxic and Apoptotic Effects
Studies on adamantane derivatives, structurally analogous to the compound of interest, have demonstrated their potential in medicinal chemistry. These compounds exhibit cytotoxic and apoptotic effects against various cancer cell lines, indicating the potential of spiro compounds in the development of new therapeutic agents (Turk-Erbul et al., 2021).
Anti-inflammatory Activity
The synthesis of novel compounds and their evaluation for anti-inflammatory activity highlight the potential biomedical applications of derivatives of this compound. This research direction could lead to the development of new drugs for treating inflammatory diseases (Reddy & Saini, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c11-8(9(12)13)7-2-5-14-10(6-7)3-1-4-10;/h7-8H,1-6,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKYCJIMUZXJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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